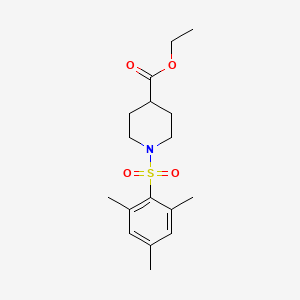
ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate
描述
Ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate, also known as MES, is a widely used reagent in organic chemistry. It is a white crystalline solid that is soluble in polar solvents such as methanol and dichloromethane. MES is commonly used as a base in organic reactions due to its strong basicity and low nucleophilicity.
作用机制
The mechanism of action of ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate involves its strong basicity. It deprotonates acidic compounds, such as alcohols and carboxylic acids, to form their corresponding anions. This anion then reacts with the electrophile in the reaction to form the desired product. The basicity of this compound is due to the presence of the piperidine ring, which stabilizes the negative charge on the nitrogen atom.
Biochemical and physiological effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been reported that this compound can act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can have various effects on the nervous system.
实验室实验的优点和局限性
Ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate has several advantages as a base in organic reactions. It has a high basicity, which makes it an effective deprotonating agent. It is also relatively inexpensive and readily available. However, this compound has some limitations as well. It is not soluble in nonpolar solvents, which limits its use in some reactions. Additionally, it can undergo side reactions such as epimerization and dealkylation, which can affect the yield and purity of the desired product.
未来方向
There are several future directions for the use of ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate in organic chemistry. One area of research is the development of new synthetic methods using this compound as a catalyst. Another area of research is the use of this compound in the synthesis of chiral compounds, as the piperidine ring can impart chirality to the product. Additionally, the use of this compound in the synthesis of complex natural products is an area of active research. Finally, the development of new derivatives of this compound with improved properties is another area of future research.
Conclusion:
In conclusion, this compound is a widely used reagent in organic chemistry due to its strong basicity and low nucleophilicity. It is used as a base in various reactions and as a catalyst in the synthesis of various compounds. The mechanism of action of this compound involves its strong basicity, which deprotonates acidic compounds. While there is limited research on the biochemical and physiological effects of this compound, it has several advantages and limitations for lab experiments. Finally, there are several future directions for the use of this compound in organic chemistry, including the development of new synthetic methods and the use of this compound in the synthesis of chiral compounds and complex natural products.
科学研究应用
Ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate is widely used in organic chemistry as a base for various reactions such as Michael addition, aldol condensation, and Friedel-Crafts acylation. It is also used as a catalyst in the synthesis of various compounds such as biologically active molecules, pharmaceuticals, and agrochemicals. Additionally, this compound is used in the synthesis of polymers and as a stabilizer for emulsions.
属性
IUPAC Name |
ethyl 1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-5-22-17(19)15-6-8-18(9-7-15)23(20,21)16-13(3)10-12(2)11-14(16)4/h10-11,15H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPUJEWDNZDTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B3441371.png)
![2-{[(4'-nitro-4-biphenylyl)amino]carbonyl}benzoic acid](/img/structure/B3441374.png)
![3-methoxy-5,9,10,11,12,15-hexahydro[1]benzothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-8(6H)-imine](/img/structure/B3441379.png)
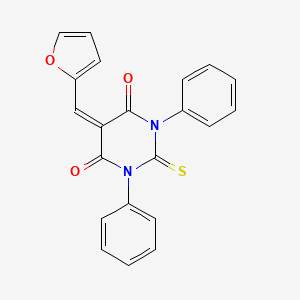
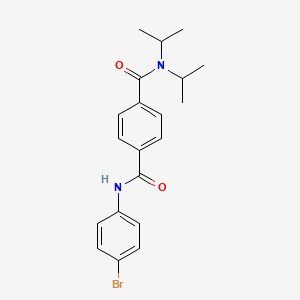
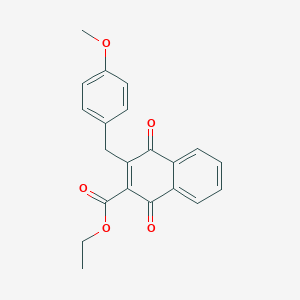
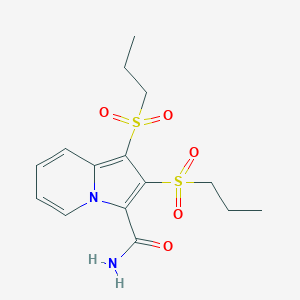
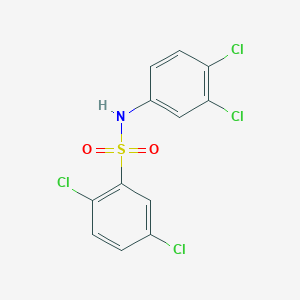
![1-(4-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3441417.png)
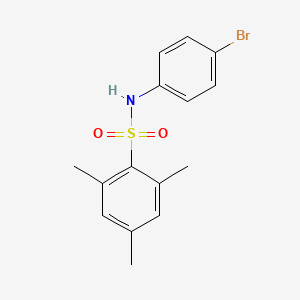

![2-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B3441433.png)
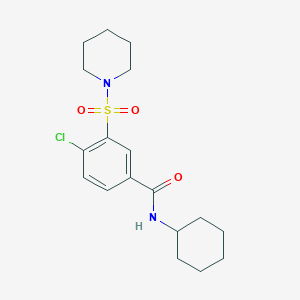
![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B3441439.png)
